molecular formula C8H8N2OS B1310980 (5-Thien-2-yl-1h-pyrazol-3-yl)methanol CAS No. 852228-02-5

(5-Thien-2-yl-1h-pyrazol-3-yl)methanol

Cat. No.: B1310980
CAS No.: 852228-02-5
M. Wt: 180.23 g/mol
InChI Key: NDPYGRUIEXRXDO-UHFFFAOYSA-N
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Description

(5-Thien-2-yl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C8H8N2OS. It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a thiophene ring and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Thien-2-yl-1H-pyrazol-3-yl)methanol typically involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-Thien-2-yl-1H-pyrazol-3-yl)methanol has diverse applications in scientific research:

Comparison with Similar Compounds

  • (3-Thiophen-2-yl-1H-pyrazol-5-yl)methanol
  • (5-Thien-2-yl-1H-pyrazol-4-yl)methanol
  • (5-Thien-2-yl-1H-pyrazol-3-yl)ethanol

Comparison: (5-Thien-2-yl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(3-thiophen-2-yl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPYGRUIEXRXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427616
Record name [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852228-02-5
Record name [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of the osmium(VI) nitrido complex containing [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol?

A1: Unlike some metal-based anticancer agents, this osmium(VI) nitrido complex, specifically Na[OsVI(N)(tpm)2] where tpm is [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol, does not directly bind to DNA [, ]. Instead, it exerts its anticancer activity by modulating protein homeostasis within cancer cells [, ]. This disruption affects several crucial cellular processes:

  • Protein Transport, DNA Metabolism, and Oxidative Stress: The complex alters the expression of proteins involved in these pathways, leading to cellular stress [, ].
  • Mitochondrial Dysfunction: By affecting protein expression, the complex disrupts mitochondrial function, a key organelle for energy production and cell survival, further contributing to cellular oxidative stress [].
  • Apoptosis Induction: This disruption of cellular processes culminates in the activation of caspase-mediated apoptosis, a programmed cell death pathway, ultimately leading to cancer cell death [, ].

Q2: How does the structure of the [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol-based osmium complex relate to its anticancer activity?

A2: While the provided research [, ] focuses on the overall mechanism of the complex Na[OsVI(N)(tpm)2], it doesn't delve into specific structure-activity relationship (SAR) studies. To fully understand the role of [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol in the complex's anticancer activity, further research is needed. Future investigations could explore:

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